molecular formula C7H12O2 B2595328 3-Cycloheptene-1beta,2alpha-diol CAS No. 80559-99-5

3-Cycloheptene-1beta,2alpha-diol

Cat. No. B2595328
CAS RN: 80559-99-5
M. Wt: 128.171
InChI Key: ZXXMZVKQEZNIHG-RNFRBKRXSA-N
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Description

Synthesis Analysis

The synthesis of cycloheptenes, which includes 3-Cycloheptene-1beta,2alpha-diol, involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones .


Molecular Structure Analysis

3-Cycloheptene-1alpha,2alpha-diol contains a total of 21 bonds; 9 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, 2 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

The photochemical synthesis of trans-cycloheptene derivatives, which includes 3-Cycloheptene-1beta,2alpha-diol, involves a low-temperature flow photoreactor . This process was designed to enable the synthesis of carbocyclic TCH derivatives due to their thermal sensitivity in the absence of metal coordination .

Scientific Research Applications

Cycloheptene Synthesis and Reactivity

Research has explored the synthesis and properties of cycloheptene derivatives, which are valuable in organic synthesis due to their unique reactivity and potential in constructing complex molecular structures. For instance, studies have described the generation and interception of cycloheptadienes with 1,3-dipoles, leading to complex polycyclic products with high regio- and diastereoselectivity (Almehmadi & West, 2020). Another study focused on the synthesis and properties of cyclohepta[cd]benzothiophenes, revealing insights into their chemical reactivity and potential applications in materials science (Horaguchi et al., 1998).

Photochemical and Thermal Reactions

Cycloheptene derivatives have been studied in photochemical and thermal reactions, providing insights into their behavior under different conditions. For example, research on the ultrafast pathway of photon-induced electrocyclic ring-opening reactions of cyclohexadiene, a related system, offers a deeper understanding of the dynamics of such processes and their applications in designing photoresponsive materials (Deb & Weber, 2011).

Catalysis and Organic Transformations

Cycloheptene derivatives have been utilized in catalytic processes to facilitate various organic transformations. For instance, research on a novel di-iron(III) catalyst for the copolymerization of cyclohexene oxide and CO2 highlights the potential of cycloheptene-related structures in green chemistry and polymer synthesis (Buchard et al., 2011). Another study demonstrates the use of cyclohexanediol in a highly active copper-catalytic system for cross-coupling reactions, underscoring the versatility of cycloheptene derivatives in facilitating complex chemical syntheses (Kabir et al., 2010).

Future Directions

The future directions of research involving 3-Cycloheptene-1beta,2alpha-diol could involve its use in bioorthogonal chemistry . For instance, Si-TCH derivatives have been shown to display good stability in solution, and to engage in the fastest bioorthogonal reaction reported to date .

properties

IUPAC Name

(1R,2R)-cyclohept-3-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXMZVKQEZNIHG-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C[C@H]([C@@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cycloheptene-1beta,2alpha-diol

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